Treprostinil intermediate
Description
Contextualization of Treprostinil within Prostaglandin (B15479496) Chemistry
Treprostinil belongs to a class of compounds known as prostacyclin analogues. drugbank.com Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Prostacyclin (also known as PGI2) is a member of this family and is a potent vasodilator and inhibitor of platelet aggregation. drugbank.comersnet.org However, its therapeutic use is severely limited by its chemical instability, with a half-life of only 3 to 5 minutes, and instability at room temperature. drugbank.com
To overcome these limitations, chemists designed synthetic analogues that retain the beneficial biological activities of prostacyclin but possess greater chemical stability. nih.gov Treprostinil is a tricyclic benzindene analogue of prostacyclin that was specifically engineered for enhanced stability. ersnet.orgfrontiersin.org This stability is achieved by replacing the chemically labile enol ether moiety of natural prostacyclin with a more robust carbon-carbon framework, while preserving the key structural features necessary for receptor binding and pharmacological activity. drugbank.commedchemexpress.com This structural modification gives Treprostinil a significantly longer half-life, making it suitable for effective therapeutic administration. nih.gov
Table 1: Structural and Stability Comparison of Prostacyclin (PGI2) and Treprostinil
| Feature | Prostacyclin (PGI2) | Treprostinil |
|---|---|---|
| Core Structure | Bicyclic ether | Tricyclic benzindene |
| Key Functional Group | Chemically labile enol ether | Stable carbon framework |
| Chemical Stability | Low (t½ ≈ 3-5 min) drugbank.com | High (t½ ≈ 4.5 hours) nih.gov |
| Therapeutic Utility | Limited by instability drugbank.com | Suitable for continuous infusion nih.govatsjournals.org |
Strategic Importance of Key Intermediates in Pharmaceutical Synthesis
In the multi-step synthesis of a complex drug molecule, a "key intermediate" is a distinct compound that represents a significant milestone in the synthetic route. The strategic value of these intermediates is multifaceted:
Chirality and Stereocontrol: Treprostinil has five chiral centers, meaning its three-dimensional structure is critical to its biological function. europa.eu Key intermediates are often the points in a synthesis where this chirality is established. The development of methods to produce these intermediates in an optically pure form (as a single enantiomer) is a major focus of synthetic research. researchgate.netacs.org
Scaffolding: Intermediates provide the core molecular scaffold to which various side chains and functional groups are attached. For example, a common strategy in prostaglandin synthesis involves the creation of a bicyclic or tricyclic core structure, which is then elaborated by adding the α- and ω-side chains. researchgate.netopen.ac.uk Bicyclic ketones and lactones are well-established intermediates for this purpose. acs.orgmdpi.com
Scalability and Purity: For a synthesis to be commercially viable, the intermediates must be producible on a large scale. google.com They should also be stable and easily purifiable, often through crystallization, which removes impurities and ensures the high quality required for pharmaceutical production. The development of synthetic routes that avoid difficult chromatographic purifications of intermediates is a significant advantage. google.com
Historical Overview of Treprostinil Synthetic Approaches and Intermediate Evolution
The synthesis of prostaglandins and their analogues has been a major driver of innovation in organic chemistry for decades. The foundational work by E.J. Corey on prostaglandin synthesis, which utilized a key bicyclic lactone intermediate (now known as the Corey lactone), established a general and convergent strategy that has influenced the field immensely. mdpi.comoup.com
Early synthetic routes to Treprostinil and other prostacyclin analogues built upon these principles. The initial synthesis of Treprostinil, as described in patents and early publications, established a fundamental pathway for its creation. google.comgoogle.com However, chemical synthesis is a field of continuous improvement, and the routes to Treprostinil have evolved to enhance efficiency, yield, and scalability.
Key developments in the evolution of Treprostinil synthesis intermediates include:
Improved Convergent Strategies: Researchers have continually sought more efficient ways to bring together the main fragments of the molecule. This includes developing new reactions for attaching the side chains to the core structure. For instance, strategies based on organocopper conjugate addition to bicyclic intermediates have been explored. acs.org
Flow Chemistry: More recent innovations have incorporated continuous flow chemistry for key reaction steps, such as the Claisen rearrangement and Pauson-Khand reaction. rsc.org Using flow reactors instead of traditional batch processes can improve safety, selectivity, and yield, leading to a more efficient synthesis of advanced intermediates. rsc.org
Reduction of Steps: A major goal in synthetic evolution is to reduce the total number of steps. One approach has been to introduce necessary functional groups, like the carboxymethyl chain, earlier in the synthesis to avoid extra protection and deprotection steps later on. rsc.org
Novel Precursors: The synthesis of Treprostinil can proceed through a key "benzindene triol" intermediate. google.comucl.ac.uk This triol serves as a late-stage precursor to which the final carboxylic acid side chain is attached. ucl.ac.ukmanchester.ac.uk Research has focused on optimizing the conversion of this triol to Treprostinil, representing a more direct and potentially more efficient endgame for the synthesis. ucl.ac.uk
This evolution from early, often lengthy syntheses to modern, highly optimized routes highlights the central role of intermediate design. By refining the methods to create and manipulate these key building blocks, chemists have made the large-scale production of Treprostinil more efficient and practical. google.comrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
DOKGVQFKRMEKJX-ZFORQUDYSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Treprostinil Intermediates
Diverse Synthetic Routes to Core Scaffolds
The creation of the core benzindene scaffold of Treprostinil intermediates is a significant challenge in its synthesis. Chemists have developed several elegant strategies to construct this tricyclic system, with two prominent approaches being the Pauson-Khand cyclization and enyne cycloisomerization reactions. These methods provide powerful tools for the convergent assembly of the required carbon framework.
Pauson-Khand Cyclization Approaches to Benzindene Systems
The Pauson-Khand cyclization (PKC) is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. This reaction has been effectively applied to the intramolecular cyclization of benzoenyne precursors to generate the core benzindene structure of Treprostinil intermediates. csic.es
A novel and scalable synthetic route to benzindene prostacyclins, including Treprostinil (also known as UT-15), has been developed utilizing a stereoselective intramolecular Pauson-Khand cyclization. nih.govlookchem.comacs.org This approach has proven reliable for the manufacture of the complex drug substance on a multikilogram scale. nih.govacs.org
The key to the stereoselectivity of this process is the strategic use of a temporary stereodirecting group on the benzoenyne substrate. acs.org Specifically, a tert-butyldimethylsilyloxy (OTBDMS) group at the benzylic position of the substrate directs the cyclization. nih.govacs.org This benzylic chiral center effectively dictates the stereochemistry of three subsequent stereogenic centers formed during the cyclization (C3a, C9a, and C1). nih.govacs.org A significant advantage of this method is that the OTBDMS directing group can be conveniently removed via benzylic hydrogenolysis, which occurs at the same time as the catalytic hydrogenation of the enone product from the PKC. nih.govacs.org
The Pauson-Khand reaction for Treprostinil intermediates is often performed using stoichiometric amounts of cobalt complexes, but catalytic versions have been developed to improve efficiency and safety. The carbon monoxide required for the cyclization is typically provided by a Group VIII transition metal-CO complex. google.com The most commonly used is the cobalt-CO complex, dicobalt octacarbonyl (Co₂(CO)₈). google.com Research has shown that catalytic conditions using just 5 mol % of cobalt carbonyl can be effective, particularly when implemented in a plug flow reactor, which allows for safer scale-up of the reaction. researchgate.netresearchgate.net
In the broader context of asymmetric Pauson-Khand reactions, ligand design is critical for achieving high enantioselectivity. While the stereoselective synthesis of the Treprostinil intermediate often relies on substrate control, catalyst-controlled reactions have been extensively studied. nih.gov The use of chiral ligands, such as bidentate phosphines, can induce asymmetry. nih.gov However, for some "privileged" monodentate ligands, the desired stereocontrol can be modest. csic.es The choice of protecting groups on the substrate, such as the p-methoxybenzyl (PMB) group for the phenolic functional group, can also influence the reaction by altering the electronic properties and chromatographic behavior of the intermediate. google.com
| Parameter | Description | Key Findings/Examples | Citations |
|---|---|---|---|
| Catalyst | Transition metal complex that facilitates the [2+2+1] cycloaddition. | Dicobalt octacarbonyl (Co₂(CO)₈) is the most preferred complex. | google.com |
| Stereocontrol | Method used to control the stereochemistry of the newly formed chiral centers. | Substrate-controlled using a benzylic OTBDMS group as a temporary stereodirecting element. | nih.govacs.org |
| Reaction Type | The molecularity of the cyclization reaction. | Intramolecular cyclization of a benzoenyne substrate. | nih.govlookchem.comacs.org |
| Catalytic Loading | The amount of catalyst used relative to the substrate. | Catalytic variants use as little as 5 mol % of cobalt carbonyl, often in flow chemistry setups. | researchgate.netresearchgate.net |
| Protecting Groups | Groups used to mask reactive functional groups and influence reaction outcomes. | The p-methoxybenzyl (PMB) group has been used for the phenolic hydroxyl, conferring advantageous properties to the intermediate. | google.com |
Enyne Cycloisomerization Strategies
Enyne cycloisomerization represents an alternative and powerful strategy for forming five-membered rings. nih.gov Catalyzed by various transition metals, particularly rhodium, this method can be rendered highly asymmetric, providing an efficient route to chiral cyclopentane (B165970) structures, which are key components of Treprostinil intermediates. researchgate.netnih.govbohrium.com
A highly enantioselective formal synthesis of (+)-Treprostinil has been achieved through a rhodium-catalyzed asymmetric enyne cycloisomerization. researchgate.netbohrium.com This key step constructs a chiral multi-substituted cyclopentanone (B42830), which serves as a crucial building block for the final molecule. researchgate.netbohrium.com The reaction involves the cycloisomerization of a 1,6-enyne substrate. researchgate.netx-mol.com The catalyst system, [Rh(Duanphos)SbF₆], has been identified as being particularly effective for this transformation, leading to high enantioselectivity. researchgate.netbohrium.com This methodology complements other synthetic approaches and provides an efficient entry into the enantiopure intermediates needed for complex target molecules like Treprostinil. nih.gov
| Parameter | Description | Key Findings/Examples | Citations |
|---|---|---|---|
| Reaction | Asymmetric cycloisomerization of an enyne to form a chiral ring system. | Forms a chiral multi-substituted cyclopentanone, a key intermediate for (+)-Treprostinil. | researchgate.netbohrium.com |
| Catalyst System | The specific rhodium complex and counter-ion used to promote the reaction. | [Rh(Duanphos)SbF₆] has been shown to be highly effective. | researchgate.netbohrium.com |
| Substrate | The starting material for the cycloisomerization reaction. | A 1,6-enyne. | researchgate.netx-mol.com |
| Product | The key chiral molecule obtained from the reaction. | An enantiomerically enriched cyclopentanone intermediate. | researchgate.netbohrium.com |
| Significance | The main advantage of this synthetic approach. | Provides a highly enantioselective formal synthesis route to (+)-Treprostinil. | bohrium.com |
Alkyne Addition and Other Stereoselective Reactions
The stereocontrolled formation of the chiral centers in Treprostinil is a critical aspect of its synthesis. Alkyne addition reactions are frequently employed to construct the carbon skeleton and introduce key stereochemistry. wipo.intgoogleapis.comgoogle.com
A significant strategy involves the stereoselective addition of an alkyne to an aldehyde precursor. googleapis.comgoogle.com The use of a chiral inducing agent, such as (+)-N-methylephedrine, can direct the reaction to predominantly yield the (S)-configuration at the newly formed hydroxyl group on the benzylic carbon. googleapis.com This method provides a direct route to establishing a crucial stereocenter that dictates the orientation of subsequent functionalities. googleapis.comnih.gov
Another powerful stereoselective method employed in the synthesis of Treprostinil intermediates is the Pauson-Khand cyclization (PKC). nih.govgoogle.comgoogle.com This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is instrumental in constructing the tricyclic core of the molecule. nih.govgoogle.com The stereochemical outcome of the intramolecular PKC can be directed by a chiral auxiliary, such as a tert-butyldimethylsilyl (TBDMS) protected benzylic alcohol. This temporary stereodirecting group influences the formation of three other stereogenic centers, which can then be retained or modified in subsequent steps. nih.gov More recent advancements have explored rhodium-catalyzed asymmetric enyne cycloisomerization as a highly enantioselective method for constructing the core cyclopentanone structure of Treprostinil intermediates. researchgate.netresearchgate.net
Process Intensification and Green Chemistry in Intermediate Synthesis
Optimization of Reaction Conditions for Scalability
Transitioning a synthetic route from the laboratory bench to industrial-scale production necessitates rigorous optimization of all reaction parameters. For Treprostinil intermediates, this involves careful selection of solvents, precise control over physical conditions, and the application of advanced reaction engineering to ensure efficiency, safety, and consistency.
The choice of solvent is critical in the synthesis of Treprostinil intermediates as it impacts reaction rates, yields, and impurity profiles. Traditional syntheses may employ a variety of organic solvents. For instance, in the preparation of a key benzaldehyde (B42025) intermediate, ethanol (B145695) is used as a solvent for a reaction involving m-hydroxybenzaldehyde and potassium carbonate, which is later exchanged for methyl t-butyl ether (MTBE) during the workup phase. google.com Another step involves the use of tetrahydrofuran (B95107) (THF) for a reaction with butyl lithium. google.com
Table 1: Solvents Used in Treprostinil Intermediate Synthesis Steps
| Intermediate Stage | Reaction Step | Solvent(s) Used | Purpose |
|---|---|---|---|
| 3-allyloxybenzaldehyde | Claisen Rearrangement Precursor | Ethanol, Methyl t-butyl ether (MTBE) | Reaction medium, Extraction |
| Protected Alkyne Intermediate | Aldehyde Alkynylation | Tetrahydrofuran (THF) | Anhydrous reaction medium |
| Treprostinil Methyl Ester | Alkylation | Not specified | Reaction medium |
| Treprostinil (from ester) | Hydrolysis | Methanol-water mixture | Reaction medium |
Precise control of temperature and pressure is paramount for scalability, ensuring reaction safety, controlling selectivity, and maximizing yield. In the synthesis of Treprostinil intermediates, specific temperature conditions are required for different transformations. For example, the Claisen rearrangement precursor step involves heating the reaction mixture to reflux for several hours. google.com Conversely, other steps, such as those involving organolithium reagents, typically require cryogenic conditions to prevent side reactions.
Industrial-scale reactors are equipped with sophisticated heating and cooling systems to maintain optimal temperature profiles. This control is crucial for preventing thermal runaways in exothermic reactions and ensuring consistent product quality. While specific pressure conditions for this compound synthesis are not extensively detailed in the provided results, reactions involving gaseous reagents like carbon monoxide (CO) in the Pauson-Khand reaction would require precise pressure regulation to ensure safety and efficiency. google.comrsc.org
Reaction engineering principles are being applied to enhance the efficiency and safety of producing Treprostinil intermediates. A significant advancement is the adoption of continuous flow synthesis, which offers superior control over reaction parameters compared to traditional batch processing. rsc.orgmdpi.com A new synthesis of Treprostinil has been developed utilizing a plug flow reactor for two key steps: a Claisen rearrangement and a catalytic Pauson–Khand reaction. rsc.org
The use of continuous flow for the Claisen rearrangement allows for multigram scale production with sharply improved yields and selectivity. rsc.org For the critical Pauson–Khand reaction, a key step in forming the carbon skeleton of Treprostinil, flow chemistry enables the use of catalytic amounts of cobalt carbonyl and a reduced equivalence of carbon monoxide, enhancing safety and efficiency at scale. rsc.org This approach not only improves yield but also minimizes the risks associated with handling toxic gases like CO and managing highly exothermic reactions. rsc.orgflinders.edu.aucetjournal.it Computational fluid dynamics (CFD) can be a valuable tool in designing and optimizing such continuous flow reactors with reduced experimentation. rsc.org
Yield Enhancement and Purity Improvement Strategies
Maximizing the yield of the desired product while ensuring high purity is a central goal in pharmaceutical manufacturing. For Treprostinil intermediates, this involves strategies to minimize the formation of unwanted byproducts and to rigorously identify and control any impurities that do form.
Furthermore, the sequence of reactions is optimized to reduce the number of protection and deprotection steps required, which streamlines the process and reduces potential points of yield loss. rsc.org For example, introducing the carboxymethyl chain at an early stage of the synthesis can reduce the need for later-stage protection-deprotection steps. rsc.org Fine control over reaction conditions, as offered by continuous flow systems, also plays a crucial role in minimizing side-product formation. mdpi.com
Impurity profiling is a critical component of quality control in pharmaceutical synthesis, involving the identification, characterization, and quantification of impurities. biomedres.uspharmainfo.in The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. researchgate.net For Treprostinil, a range of potential impurities has been identified, including dimers and other related substances. venkatasailifesciences.com
Control strategies are implemented at each intermediate stage of the synthesis to ensure the final product meets stringent purity requirements. baertschiconsulting.com This involves:
Use of High-Purity Starting Materials: Ensuring the quality of raw materials prevents the introduction of impurities at the outset.
In-process Controls: Analytical techniques are used to monitor the progress of reactions and the formation of impurities, allowing for adjustments to be made in real-time.
Effective Purification Methods: The choice of protecting groups can lead to crystalline intermediates, which are more easily purified via recrystallization than non-crystalline oils that require chromatography. google.com The formation of a diethanolamine (B148213) salt of an intermediate has also been shown to be an effective purification method, potentially eliminating the need for chromatography for that specific step. google.com
Reference standards for known impurities are used in analytical methods to ensure accurate detection and quantification, aiding in the development of robust and well-controlled manufacturing processes. venkatasailifesciences.com
Table 2: Known Impurities and Related Substances in Treprostinil Synthesis
| Impurity Name | Type | Potential Origin |
|---|---|---|
| Treprostinil Dimer 1 | Process-related | Side reaction during synthesis or degradation |
| Treprostinil Dimer 2 | Process-related | Side reaction during synthesis or degradation |
| Treprostinil Acyl-β-D-Glucuronide | Metabolite/Degradation | Biological process or degradation |
| Descarboxy Treprostinil | Process/Degradation | Side reaction or degradation |
| Treprostinil Ethyl (TE) | Degradation | Degradation of prodrug formulation |
| Treprostinil Isopropyl (TI) | Degradation | Degradation of prodrug formulation |
Note: Some impurities listed may also be metabolites or arise from degradation of the final product or its derivatives, but their control often begins at the intermediate synthesis stages. venkatasailifesciences.comresearchgate.net
Sustainable Synthetic Practices
Reduction of Heavy Metal Catalyst Usage
A central goal of green chemistry in pharmaceutical manufacturing is the reduction of heavy metal catalysts, which are often toxic and difficult to remove from the final product. In the synthesis of Treprostinil intermediates, a key transformation is the Pauson-Khand cyclization (PKC), a powerful reaction for constructing the core cyclopentenone ring structure. researchgate.netrsc.org Historically, this reaction required stoichiometric amounts of cobalt carbonyl complexes.
Modern synthetic routes have focused on developing catalytic versions of the Pauson-Khand reaction to minimize metal usage. Research has demonstrated the feasibility of conducting this key step under catalytic conditions, significantly reducing the environmental burden. rsc.org One improved synthesis describes the Pauson-Khand reaction in a continuous flow reactor using only 5 mol% of cobalt carbonyl. rsc.org This shift from stoichiometric to catalytic quantities represents a substantial improvement in the sustainability of the process. The use of continuous flow technology further enhances safety and scalability for this transformation. rsc.org By minimizing the reliance on heavy metals, these advanced synthetic methods align with green chemistry principles, leading to cleaner and more efficient manufacturing of Treprostinil intermediates.
Enzymatic Resolution Approaches for Stereoselectivity
Achieving the correct stereochemistry is paramount in the synthesis of complex molecules like Treprostinil. Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods for resolving racemic mixtures. mdpi.com Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the stereoselective acylation or hydrolysis of alcohols and esters. mdpi.commdpi.com
In the synthesis of a key diol intermediate for Treprostinil, an enzymatic kinetic resolution strategy has been successfully employed. researchgate.net This approach utilizes the high stereoselectivity of an enzyme to differentiate between two enantiomers in a racemic mixture. Specifically, the stereo- and regioselective acylation of a diol intermediate is performed using a lipase (B570770) to selectively acylate one of the hydroxyl groups on a specific enantiomer. researchgate.net This enzymatic step effectively separates the desired enantiomer, which can then be carried forward in the synthesis, from the undesired one. The use of enzymes operates under mild reaction conditions and avoids the need for chiral auxiliaries or metal-based catalysts that are common in asymmetric synthesis. mdpi.com
Table 2: Application of Enzymatic Resolution in this compound Synthesis
| Step | Enzyme | Substrate | Reaction Type | Outcome |
|---|
Atom Economy and Waste Reduction in Intermediate Preparation
Atom economy and Process Mass Intensity (PMI) are fundamental metrics in green chemistry used to evaluate the efficiency and environmental footprint of a synthetic process. jocpr.comwikipedia.org Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product, while PMI calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the product obtained. wikipedia.orgacsgcipr.org A higher atom economy and a lower PMI indicate a more sustainable and less wasteful process.
Furthermore, significant waste reduction has been achieved by innovating purification methods. The replacement of large-scale column chromatography with crystallization for the purification of intermediates is a prime example. google.com This change drastically cuts down on the use of flammable solvents, which are a major contributor to the process mass intensity in pharmaceutical manufacturing. google.comnih.gov Such process optimizations not only enhance sustainability but also offer economic advantages by reducing material and waste disposal costs. google.com
Analytical Methodologies for Treprostinil Intermediates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the fundamental characterization of intermediate compounds, providing direct insight into their molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Treprostinil intermediates. ¹H-NMR is routinely used to confirm the identity of crude and purified intermediates by analyzing chemical shifts, signal integrations, and coupling patterns, which provide a detailed map of the proton environment within the molecule. For instance, ¹H-NMR analysis of crude reaction mixtures can quickly determine whether a starting material has been consumed and a new product formed. ucl.ac.uk
For more complex intermediates, particularly those with multiple chiral centers created during steps like the Pauson-Khand cyclization, advanced 2D NMR techniques are employed. researchgate.net These methods, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), help to establish connectivity between protons and carbons, confirming the formation of the correct constitutional isomer and providing crucial data on the relative stereochemistry of the newly formed rings.
Mass Spectrometry (MS) is a powerful technique for real-time or near-real-time reaction monitoring in the synthesis of Treprostinil intermediates. By providing rapid molecular weight information, MS can track the consumption of reactants and the formation of products and by-products. Techniques such as Atmospheric Solids Analysis Probe (ASAP) allow for the direct analysis of reaction mixtures with minimal sample preparation, offering a significant increase in efficiency.
In the context of Treprostinil synthesis, which involves key steps like Claisen rearrangement and Pauson-Khand cyclization, MS can be invaluable. rsc.org Advanced methods like Parallel Reaction Monitoring (PRM), which use high-resolution mass spectrometers, allow for the highly selective and sensitive tracking of specific target ions corresponding to starting materials, intermediates, and potential impurities. mdpi.comnih.gov This enables chemists to determine reaction endpoints accurately, optimize reaction conditions, and gain a deeper understanding of reaction kinetics and mechanisms without the need for immediate isolation of the products.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating intermediates from unreacted starting materials, reagents, and side products, thereby assessing their purity and enabling their isolation if required.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Treprostinil intermediates and the final active pharmaceutical ingredient (API). ucl.ac.uk Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. wjpsonline.comajrcps.com These methods are capable of separating the main intermediate from structurally similar process-related impurities and degradation products.
Method development focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of all relevant compounds. wjpsonline.com Photodiode Array (PDA) or UV detectors are used for quantification, allowing for the precise determination of purity levels, often expressed as area under the curve (AUC) percentage. chemicalbook.com Stability-indicating HPLC methods are specifically designed to separate the intermediate from any potential degradants that may form under stress conditions, ensuring the robustness of the synthetic process. wjpsonline.com
Table 1: Representative RP-HPLC Parameters for Analysis of Treprostinil and Related Intermediates This table provides a generalized example of typical starting conditions for method development.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and 0.1% Orthophosphoric Acid in Water |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV at 223 nm or 288 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Traditional organic synthesis often relies heavily on silica (B1680970) gel column chromatography for the purification of intermediates. However, on a large industrial scale, this technique is costly, time-consuming, generates significant solvent waste, and involves flammable solvents. google.com Modern process development for Treprostinil synthesis has focused on eliminating the need for chromatographic purification of intermediates. google.comgoogle.com
Chiral Analytical Methods for Enantiomeric Purity Determination
The therapeutic efficacy of Treprostinil is dependent on its specific stereoisomeric form. The synthesis involves the creation of multiple chiral centers, and controlling the stereochemistry at each step is paramount. Therefore, methods to determine the enantiomeric purity of key chiral intermediates are critical.
The stereoselective synthesis of Treprostinil aims for very high levels of chiral purity in its intermediates, often exceeding 99%. google.com Chiral HPLC is the predominant technique used to verify the enantiomeric excess (e.e.) of these compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. nih.gov
Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. nih.govsigmaaldrich.com The choice of the specific chiral column and mobile phase is highly dependent on the structure of the intermediate being analyzed. The development of a successful chiral separation method allows for the accurate quantification of the desired enantiomer versus any unwanted stereoisomers, ensuring that the stereochemical integrity of the molecule is maintained throughout the synthetic sequence.
Table 2: Common Classes of Chiral Stationary Phases (CSPs) for HPLC Selection depends on the specific analyte and often requires screening of multiple column types.
| CSP Class | Basis of Separation | Typical Applications |
|---|---|---|
| Polysaccharide-based | Derivatized cellulose or amylose coated on silica. | Broad applicability for a wide range of chiral compounds. |
| Cyclodextrin-based | Cyclic oligosaccharides bonded to silica. | Effective for compounds that can fit into the cyclodextrin (B1172386) cavity. nih.gov |
| Protein-based | Immobilized proteins like AGP, HSA, or CBH. | Useful for separating chiral drugs in bioanalytical applications. |
| Crown Ether-based | Chiral crown ethers. | Particularly useful for the enantioseparation of primary amine compounds. nih.gov |
Theoretical and Computational Chemistry in Intermediate Design and Reaction Pathway Prediction
Computational Modeling of Reaction Mechanisms
Computational modeling provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For the synthesis of Treprostinil intermediates, particularly via the cobalt-catalyzed Pauson-Khand reaction (PKR), understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The generally accepted mechanism for the cobalt-mediated PKR involves several elementary steps, which have been corroborated by computational studies. acs.orgwikipedia.org
The process begins with the formation of a dicobalt hexacarbonyl alkyne complex. The subsequent coordination of the alkene moiety is followed by a series of key transformations: migratory insertion of the alkene, insertion of a carbon monoxide (CO) ligand, and finally, reductive elimination to yield the cyclopentenone product and regenerate the catalyst. wikipedia.org
Density Functional Theory (DFT) calculations have been instrumental in dissecting this pathway. Studies on related intramolecular PKR systems, such as N-tethered 1,7-enynes, have used DFT to map out the potential energy surface of the reaction. acs.org These models can identify the rate-determining step, which for many PKRs is the intramolecular alkene insertion into the carbon-cobalt bond. acs.org By calculating the energy barriers for each step, researchers can understand why certain substrates react more efficiently than others and how modifications to the intermediate's structure might influence the reaction rate. archie-west.ac.uk
Table 1: Elementary Steps in the Cobalt-Mediated Pauson-Khand Reaction Mechanism
| Step | Description | Computational Insights |
|---|---|---|
| 1 | Alkyne Complex Formation | The reaction initiates with the coordination of the alkyne to the Co₂(CO)₈ complex, displacing two CO ligands. |
| 2 | Alkene Coordination | The alkene portion of the enyne substrate coordinates to one of the cobalt centers. |
| 3 | Alkene Insertion | The coordinated alkene inserts into a cobalt-carbon bond of the alkyne complex, forming a cobaltacycle intermediate. This step is often the rate-determining step. acs.org |
| 4 | CO Insertion | A carbonyl ligand migratorily inserts into a cobalt-carbon bond of the cobaltacycle. |
| 5 | Reductive Elimination | The final C-C bond is formed, releasing the cyclopentenone product and regenerating the cobalt species. |
These computational models not only validate proposed mechanisms but also reveal subtle electronic and steric effects that govern the reaction's progression. For instance, modeling can explain how a stereodirecting group, such as the benzylic OTBDMS group used in a reported Treprostinil synthesis, influences the stereochemical outcome of the cyclization by favoring a specific transition state geometry. nih.gov
Quantum Chemical Calculations for Transition States and Intermediates
Quantum chemical calculations, particularly DFT, allow for the precise determination of the geometric and electronic structures of transient species like transition states and reaction intermediates. wikipedia.org This capability is vital for rationalizing the high stereoselectivity observed in key steps of the Treprostinil synthesis, such as the intramolecular Pauson-Khand cyclization. nih.gov
The stereochemical outcome of the PKR is determined at the alkene insertion step. mdpi.com By calculating the energies of the various possible diastereomeric transition states, researchers can predict which product will be favored. For example, a computational study on the PKR of fluorinated and asymmetric N-tethered 1,7-enynes was performed using the M11 functional with the 6-311+G(d,p) basis set to analyze the transition states. acs.org Such calculations can quantify the energy difference between competing pathways, providing a theoretical basis for experimentally observed selectivities.
The distortion/interaction model (also known as the activation strain model) is a powerful framework used to analyze transition states. acs.org This model deconstructs the activation energy into two components:
Distortion Energy: The energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state.
Interaction Energy: The stabilizing energy released from the interaction between the distorted reactant molecules in the transition state.
By applying this analysis to the diastereomeric transition states of a PKR, computational chemists can pinpoint the specific steric or electronic interactions responsible for the observed stereoselectivity. acs.org For instance, the model might reveal that one transition state is favored due to lower steric repulsion (a smaller distortion energy) or more favorable orbital interactions (a larger interaction energy).
| NCI Analysis | Non-Covalent Interaction (NCI) analysis. | Visualizes and quantifies weak interactions (e.g., van der Waals, hydrogen bonds) that can stabilize a transition state and influence selectivity. acs.org |
These detailed quantum chemical calculations provide a quantitative understanding of the factors controlling the formation of key Treprostinil intermediates, enabling the rational design of substrates and catalysts to achieve desired synthetic outcomes.
Chemoinformatics Approaches to Novel Intermediate Discovery
Modern chemoinformatics is heavily influenced by artificial intelligence (AI) and machine learning. Retrosynthesis prediction tools are trained on vast datasets of known chemical reactions, such as those extracted from patent literature (e.g., the USPTO dataset). rsc.org These models learn the underlying patterns of chemical transformations and can propose plausible precursors for a given product.
Template-Based Methods: These approaches use a library of reaction rules or "templates" extracted from known reactions. The algorithm matches these templates to the target molecule to identify possible retrosynthetic disconnections. rsc.org
Template-Free Methods: These methods treat reaction prediction as a sequence-to-sequence translation problem, similar to language translation. They learn the "language" of chemical reactions and can generalize to predict novel transformations not explicitly present in their training data. nih.gov
Search Algorithms: Once one-step predictions are made, algorithms like Monte Carlo Tree Search (MCTS) or Retro* are used to explore the vast network of possible synthetic routes, connecting the target molecule back to simple, commercially available starting materials. rsc.org
Future Perspectives in Treprostinil Intermediate Research
Development of Novel, More Efficient Synthetic Pathways
A significant advancement involves building the chiral center in the side-chain late in the synthesis process. google.com This approach enhances the robustness and scalability of the entire method. google.com Researchers have developed stereoselective routes that begin with simpler, achiral starting materials like 2-Allyl-3-[(carbomethoxy)methoxy]benzaldehyde. google.com One such innovative pathway involves the stereoselective addition of an alkyne followed by a catalytic Pauson-Khand Cyclization to construct the core tricyclic structure of the intermediate. google.com
| Synthetic Strategy | Key Features | Starting Materials Example | Relevant Reactions | Reference |
| Late-Stage Chiral Center Formation | Builds the key chiral center at the end of the synthesis, improving scalability. | Achiral benzindene derivative | Stereoselective reduction | google.com |
| Stereoselective Cyclization | Utilizes catalytic reactions for efficient and controlled ring formation. | 2-Allyl-3-[(carbomethoxy)methoxy]benzaldehyde | Pauson-Khand Cyclization | google.com |
| Direct Synthesis from Precursors | Reduces the number of steps by using advanced intermediates directly. | Treprostinil triol precursor | Direct coupling with side-chain fragments | cornell.edu |
Exploration of Alternative Starting Materials and Reagents
The cost and availability of starting materials are critical factors in the commercial viability of any pharmaceutical product. A primary goal in Treprostinil intermediate research is to move away from expensive, complex, or difficult-to-source raw materials.
A notable development is the design of synthetic routes where the formation of the core benzindene tricycle does not depend on expensive chiral starting materials. google.com This significantly reduces the initial cost of the synthesis. The process often begins with readily available precursors, such as 3-hydroxy-2-allylbenzaldehyde, which is then alkylated with reagents like methylbromoacetate to create a more complex starting material for subsequent cyclization reactions. google.com
The use of versatile intermediates, such as the treprostinil triol precursor, opens up possibilities for employing a wide range of reagents to construct different analogues or prodrugs. ucl.ac.uk This flexibility allows for the exploration of alternative and potentially more cost-effective reagents for building the final side-chains of the molecule. ucl.ac.uk
Integration of Artificial Intelligence and Machine Learning in Process Design
The pharmaceutical industry is increasingly adopting Artificial Intelligence (AI) and Machine Learning (ML) to accelerate drug discovery and development. nih.govscienceopen.com These technologies offer transformative potential for designing and optimizing the synthesis of complex intermediates like those for Treprostinil.
| AI/ML Application Area | Specific Function | Potential Impact on Intermediate Synthesis | Reference |
| Retrosynthetic Planning | Designs novel and efficient synthetic routes from scratch. | Identification of shorter, more cost-effective pathways. | sylentis.com |
| Reaction Outcome Prediction | Predicts the yield and purity of a chemical reaction. | Reduces experimental failures and prioritizes high-yield reactions. | nih.gov |
| Process Optimization | Determines optimal reaction conditions (temperature, catalysts, etc.). | Maximizes product yield and minimizes impurities, reducing purification costs. | sylentis.com |
| De Novo Molecular Design | Generates novel chemical structures with desired properties. | Can be used to design intermediates that are easier to synthesize or lead to more stable final products. | nih.gov |
Addressing Remaining Challenges in Large-Scale, Cost-Effective Production
Transitioning a synthetic route from the laboratory to large-scale industrial production presents significant challenges. For Treprostinil intermediates, ensuring consistent quality, high yield, and cost-effectiveness at scale is paramount.
One of the primary challenges is maintaining stereochemical purity. The biological activity of Treprostinil is highly dependent on its specific stereoisomer. Therefore, synthetic methods must be robust and highly stereoselective to avoid the formation of incorrect isomers, which can be difficult and costly to separate. google.com The development of scalable and robust chemical steps, such as specific Wittig reactions, is crucial for reliably constructing the molecule's side-chains with the correct stereochemistry. google.com
Another challenge is process optimization for cost reduction. This involves minimizing the use of expensive reagents and catalysts, reducing the number of purification steps (e.g., chromatography), and maximizing the throughput of the entire process. Strategies like forming the chiral center late in the synthesis or using routes that avoid expensive chiral starting materials are key to improving the economic viability of large-scale production. google.com Ensuring that each step of the synthesis is well-scalable is a constant focus of process chemistry research in this area. google.com
Q & A
Basic: How should researchers design pharmacokinetic studies to assess dose linearity of Treprostinil intermediates across formulations?
Methodological Answer:
To evaluate dose linearity, use linear regression analysis to correlate steady-state plasma concentrations with administered doses (e.g., 12.1–125 ng/kg/min for parenteral formulations). Include serial blood sampling over 12–24 hours, measure plasma concentrations via LC-MS/MS, and validate linearity using R² values (e.g., R² = 0.796 in PAH patients). Ensure standardized meal conditions for oral formulations to control for food effects on bioavailability .
Advanced: What methodological approaches adjust for treatment crossover in survival analyses of Treprostinil trials?
Methodological Answer:
Apply inverse probability of censoring weighting (IPCW) and rank-preserving structural failure time (RPSFT) models. IPCW adjusts for confounding by weighting participants based on crossover likelihood, while RPSFT models counterfactual survival times. For example, in the INCREASE study, IPCW estimated a 38% mortality risk reduction, whereas RPSFT suggested 74%, highlighting the need for sensitivity analyses to reconcile model-specific assumptions .
Basic: What in vitro models study Treprostinil’s anti-remodeling effects on pulmonary arteries?
Methodological Answer:
Use human pulmonary arterial smooth muscle cells (PASMCs) isolated from PAH patients. Expose cells to PDGF-BB to induce remodeling, then measure:
- Intracellular cAMP levels via ELISA (dose- and time-dependent increases).
- Secretion of TGF-β1 and CTGF using immunoassays.
- Collagen I/fibronectin deposition via immunofluorescence.
Block cAMP generation (e.g., with H-89) to confirm pathway specificity .
Advanced: How can researchers reconcile discrepancies in mortality risk reductions from different statistical models?
Methodological Answer:
Discrepancies arise from differing techniques (e.g., IPCW vs. RPSFT) and data inputs. Conduct sensitivity analyses to test model robustness, such as varying crossover assumptions or excluding early censoring. Report confidence intervals and emphasize clinical relevance over statistical point estimates, as done in the INCREASE trial’s post-hoc analysis .
Basic: What considerations are essential when transitioning patients from parenteral to oral Treprostinil in clinical studies?
Methodological Answer:
- Use validated equations for dose equivalence:
Oral dose (mg) = Parenteral dose (ng/kg/min) × 0.0034 × weight (kg). - Monitor plasma concentrations during transition (e.g., via LC-MS/MS) to avoid subtherapeutic levels.
- Account for delayed tmax (3.5–6 hours) and food effects in oral administration .
Advanced: How should missing data in long-term Treprostinil survival studies be addressed?
Methodological Answer:
Implement multiple imputation (MI) for missing at-random data or pattern-mixture models for non-ignorable missingness. In the FREEDOM-EV trial, Kaplan–Meier analyses acknowledged 11% missing data, requiring sensitivity analyses (e.g., worst-case scenarios) to validate survival benefits .
Basic: What cellular pathways should be evaluated to assess Treprostinil’s impact on vascular smooth muscle proliferation?
Methodological Answer:
Focus on the cAMP-C/EBP-α-p21(Waf1/Cip1) axis:
- Quantify cAMP via ELISA after PDGF-BB stimulation.
- Knockdown C/EBP-α with siRNA to confirm its role in p21 activation.
- Use Western blotting to measure p21 protein levels, linking proliferation inhibition to cell-cycle arrest .
Advanced: What mixed-methods approaches evaluate Treprostinil’s efficacy and patient-reported outcomes?
Methodological Answer:
Combine:
- Quantitative: Randomized controlled trials (RCTs) measuring 6-minute walk distance (6MWD) and time to clinical worsening (e.g., FREEDOM-EV design) .
- Qualitative: Semi-structured interviews exploring patient-perceived symptom relief and treatment burden.
Use triangulation to integrate datasets, ensuring alignment with GRADE criteria for evidence synthesis .
Basic: How do researchers validate Treprostinil’s receptor-specific effects (e.g., IP, DP, EP2)?
Methodological Answer:
- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-prostaglandin I₂ for IP receptors).
- Use selective antagonists (e.g., RO1138452 for IP) to isolate receptor contributions in vasodilation assays.
- Confirm PPAR-γ activation via luciferase reporter gene assays .
Advanced: What strategies mitigate confounding in observational studies of Treprostinil’s real-world efficacy?
Methodological Answer:
- Apply propensity score matching to balance baseline characteristics (e.g., PAH etiology, risk scores).
- Use instrumental variable analysis to address unmeasured confounders.
- Validate findings against RCT data, as done in the INCREASE trial’s crossover-adjusted survival analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
